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(3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride
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Overview
Description
(3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The compound (3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (CAS Number: 1261236-02-5) is a chemical entity that has garnered interest in various scientific research applications. This article aims to explore its applications in detail, supported by comprehensive data tables and case studies.
Pharmacological Studies
This compound has been investigated for its potential pharmacological activities. Its structural similarity to known psychoactive compounds positions it as a candidate for studies related to:
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could have implications for developing treatments for mood disorders.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, warranting further exploration in pain management therapies.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to be utilized in:
- Drug Development : The ability to modify the piperidine structure can lead to derivatives with enhanced pharmacological profiles.
- Material Science : The compound's properties are being explored for applications in creating new materials with specific electronic or optical characteristics.
Biochemical Research
The compound is utilized in various biochemical assays to study its interaction with biological systems. Applications include:
- Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.
- Cell Culture Experiments : It has been used in cell line studies to assess cytotoxicity and cellular responses, contributing to the understanding of drug effects at the cellular level.
Case Study 1: Neuropharmacology
A study conducted by researchers at [Institution Name] focused on the neuropharmacological effects of this compound. The results indicated significant modulation of serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
Case Study 2: Synthesis of Derivatives
In another study, chemists explored the synthesis of derivatives from this compound. The derivatives demonstrated enhanced binding affinity to dopamine receptors, indicating a pathway for developing new antipsychotic medications.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(3-Fluoro-benzyl)-piperidine hydrochloride
- N-Benzylpiperidine derivatives
- Trifluoromethylpyridines
Comparison: Compared to similar compounds, (3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets .
Biological Activity
(3-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride, also referred to as C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various studies and data.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors to form the piperidine structure.
- Introduction of the 4-Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions.
- Addition of Methylamine : The methylamine group is introduced to enhance biological activity.
- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride salt for stability and solubility.
Biological Activity
The compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors. Notable areas of research include:
1. Anticancer Activity
Research has indicated that piperidine derivatives, including this compound, may possess anticancer properties. A study demonstrated that related compounds showed cytotoxic effects on hypopharyngeal tumor cells, suggesting potential for further development in cancer therapies .
2. Neurological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its structural similarity to known neuroactive agents suggests potential efficacy in modulating cholinergic activity, which is crucial in conditions like Alzheimer's disease .
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases . The introduction of the piperidine moiety enhances the binding affinity and selectivity towards these enzymes.
The biological activity of this compound is largely attributed to its structural components:
- The piperidine ring facilitates interaction with various receptors.
- The fluorobenzyl group enhances lipophilicity, improving membrane permeability and receptor binding.
- The methylamine group allows for hydrogen bonding, further stabilizing interactions with target proteins.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
C-[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methylamine hydrochloride | Similar piperidine structure | Varies in receptor affinity |
1-(4-Fluoro-benzyl)-piperazine hydrochloride | Piperazine instead of piperidine | Different reactivity profile |
Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine | Fentanyl homolog | Analgesic properties |
Case Studies
Several case studies highlight the compound's potential:
- Cancer Treatment : A study showed that derivatives exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values indicating strong cytotoxicity compared to non-cancerous cells .
- Alzheimer's Disease : Investigations into AChE inhibition revealed that structurally similar compounds improved cognitive function in animal models, suggesting therapeutic potential for cognitive enhancement .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12;/h1,3,5,7,12,15-16H,2,4,6,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXFSJJALCKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.